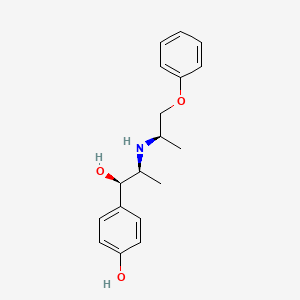
(1R, 2S)-Isoxsuprine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R, 2S)-Isoxsuprine is a chiral compound with significant pharmacological properties. It is primarily known for its vasodilatory effects, which make it useful in the treatment of various vascular disorders. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R, 2S)-Isoxsuprine typically involves the asymmetric dihydroxylation of a suitable precursor. One common method includes the use of potassium ferricyanide, potassium carbonate, methanesulfonamide, and potassium osmate dihydrate as reagents. The reaction is carried out in an aqueous medium with vigorous stirring, leading to the formation of the desired chiral product .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques. For instance, the use of a palladium catalyst in the presence of hydrogen can effectively convert a mixture of isomers into the desired enantiomer. This method is advantageous due to its high yield and scalability .
化学反应分析
Types of Reactions
(1R, 2S)-Isoxsuprine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学研究应用
(1R, 2S)-Isoxsuprine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular signaling pathways and vascular function.
Medicine: this compound is used in the treatment of peripheral vascular diseases and as a tocolytic agent to prevent premature labor.
作用机制
The mechanism of action of (1R, 2S)-Isoxsuprine involves its interaction with adrenergic receptors, leading to vasodilation. The compound primarily targets β-adrenergic receptors, resulting in the relaxation of smooth muscle cells in blood vessels. This action improves blood flow and reduces vascular resistance .
相似化合物的比较
Similar Compounds
Ephedrine: Another adrenergic agent with vasodilatory properties.
Pseudoephedrine: Similar to ephedrine but with different pharmacokinetics.
Norephedrine: A related compound with sympathomimetic effects.
Uniqueness
(1R, 2S)-Isoxsuprine is unique due to its specific stereochemistry, which enhances its selectivity and potency in targeting β-adrenergic receptors. This makes it particularly effective in treating vascular disorders compared to other similar compounds .
属性
分子式 |
C18H23NO3 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
4-[(1R,2S)-1-hydroxy-2-[[(2R)-1-phenoxypropan-2-yl]amino]propyl]phenol |
InChI |
InChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3/t13-,14+,18+/m1/s1 |
InChI 键 |
BMUKKTUHUDJSNZ-GLJUWKHASA-N |
手性 SMILES |
C[C@H](COC1=CC=CC=C1)N[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O |
规范 SMILES |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



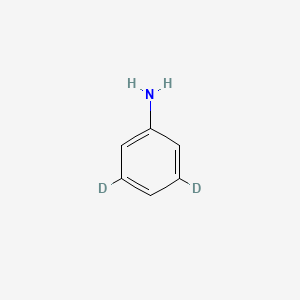

![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)
![5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene](/img/structure/B13436195.png)


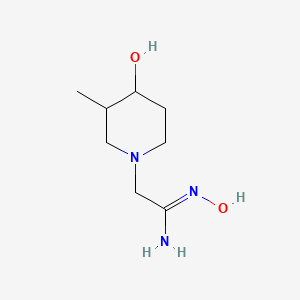
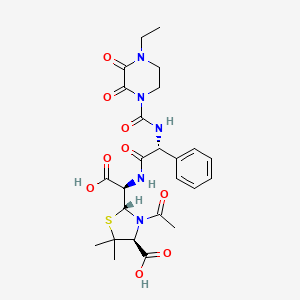


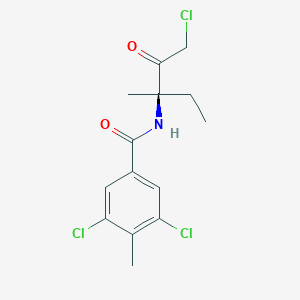

![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
